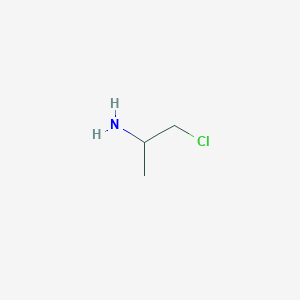

1-Chloropropan-2-amine

Description

Contextual Significance in Synthetic Organic Chemistry

The primary significance of 1-chloropropan-2-amine in synthetic organic chemistry lies in its role as a precursor and intermediate. Halogenated amines are a class of compounds that find broad applications in industrial and laboratory settings. britannica.com The presence of both a nucleophilic amine and a carbon atom susceptible to nucleophilic attack (due to the electronegative chlorine atom) allows for sequential reactions to build molecular complexity.

Notably, this compound and its derivatives are implicated in the synthesis of amphetamines. uwaterloo.cagoogle.com For instance, 2-amino-1-chloro-1-phenylpropane hydrochloride, a related structure, can be catalytically hydrogenated to produce amphetamine. google.com The general strategy involves the conversion of a phenylpropanolamine to a chlorinated intermediate, which is then reduced to the final amphetamine product. google.com This highlights the utility of chloro-amines in pharmaceutical and forensic chemistry. Beyond this specific application, halogenated amines are used in the creation of a diverse range of organic compounds. rsc.org

Isomeric Considerations and Structural Variations of Chloropropanamines

The chemical formula C₃H₈ClN can represent several structural isomers, each with distinct chemical properties. The position of the chlorine atom and the amino group on the propane (B168953) chain determines the specific isomer.

Table 1: Isomers of Chloropropanamine

| IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 37143-56-9 | C₃H₈ClN | 93.56 |

| 2-Chloropropan-1-amine | Not available | C₃H₈ClN | 93.56 |

| 3-Chloropropan-1-amine | 14753-26-5 | C₃H₈ClN | 93.55 |

| 1-Chloro-N-methyl-ethanamine | Not available | C₃H₈ClN | 93.56 |

| 2-Chloro-N-methyl-ethanamine | Not available | C₃H₈ClN | 93.56 |

Data sourced from PubChem and ChemBK chembk.comnih.gov

This compound itself possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers: (R)-1-chloropropan-2-amine and (S)-1-chloropropan-2-amine. nih.gov The stereochemistry of these isomers can be crucial in stereoselective syntheses, where the three-dimensional arrangement of atoms influences the outcome of a reaction.

The structural variations also extend to related compounds where the functional groups are part of a larger molecular framework, such as in the case of 2-amino-1-chloro-1-phenylpropane. google.com The reactivity of these isomers can differ significantly. For example, the treatment of a mixture of 1-chloropropane (B146392) and 2-chloropropane (B107684) with alcoholic potassium hydroxide (B78521) results in the formation of propene, demonstrating the influence of the halogen's position on elimination reactions. youtube.com

Historical Perspectives on the Discovery and Early Research of Related Halogenated Amines

The study of halogenated amines is part of the broader history of amine and organohalogen chemistry. Early research into amines dates back to the 19th century, with significant advancements in their synthesis and understanding of their reactions. britannica.com The synthesis of halogenated tertiary amines was described in the early 20th century. acs.org

The development of synthetic methods for amines, such as the alkylation of ammonia (B1221849) and the Gabriel synthesis, provided pathways to a wide variety of these compounds, including those containing halogens. fiveable.melibretexts.org The halogenation of amines, a reaction where one or more hydrogen atoms of an amine are replaced by a halogen, became a key transformation in organic synthesis. britannica.combritannica.com

A significant development in the chemistry of halogenated amines was the Hofmann-Löffler reaction, which involves the cyclization of N-halogenated amines. acs.org This reaction, and others like it, demonstrated the unique reactivity imparted by the presence of both a halogen and an amino group within the same molecule.

The synthesis and reactions of halogenated amines have been driven by their utility as intermediates. For example, the synthesis of new halogenated aromatic amines and the improvement of existing synthetic routes have been ongoing areas of research. rsc.org The introduction of halogen atoms can significantly alter the physical and chemical properties of molecules, a principle that has been extensively utilized in the development of pharmaceuticals and other functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloropropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN/c1-3(5)2-4/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNBQOGMGPCEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312805 | |

| Record name | 2-Propanamine, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37143-56-9 | |

| Record name | 2-Propanamine, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37143-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloropropan 2 Amine and Its Derivatives

Direct Amination Approaches

Direct amination serves as a fundamental strategy for the synthesis of 1-chloropropan-2-amine and its derivatives. This approach involves the introduction of an amino group onto a propane (B168953) backbone, typically through the reaction of a halogenated propane with an amine source.

Nucleophilic Substitution Reactions with Halogenated Propanes

A primary method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a propane derivative with an amine. This reaction is a cornerstone of amine synthesis in organic chemistry.

Alkylation of Ammonia (B1221849) with 1-Chloropropane (B146392) Analogues

The alkylation of ammonia with 1-chloropropane analogues, such as 1,2-dichloropropane, is a direct method for producing this compound. In this reaction, ammonia acts as the nucleophile, attacking the carbon atom bonded to a chlorine atom. askfilo.com The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol (B145695) in a sealed tube. chemguide.co.uk

The initial reaction between a primary halogenoalkane like 1-chloropropane and ammonia results in the formation of a primary amine. docbrown.info However, the primary amine formed can also act as a nucleophile and react further with the halogenoalkane, leading to the formation of secondary and tertiary amines, and eventually a quaternary ammonium (B1175870) salt. docbrown.info To favor the formation of the primary amine, a large excess of ammonia is often used. chemguide.co.uk

The reaction proceeds in two stages. First, a salt is formed, for example, ethylammonium (B1618946) bromide from 1-bromoethane and ammonia. chemguide.co.uk Subsequently, a reversible reaction occurs between this salt and excess ammonia, where ammonia removes a hydrogen ion to yield the primary amine. chemguide.co.uk

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1-Chloropropane | Ammonia | Propan-1-amine | Heating under pressure in a sealed tube with ethanol. chemguide.co.ukdocbrown.info |

| 1,2-Dichloropropane | Ammonia | This compound and 2-chloropropan-1-amine | - |

Mechanism of Amination: SN1 vs. SN2 Pathways

The nucleophilic substitution reaction for the amination of halogenated propanes can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The predominant pathway is largely determined by the structure of the haloalkane.

The SN2 mechanism is a single-step process where the nucleophile (ammonia or an amine) attacks the carbon atom at the same time as the halogen leaving group departs. docbrown.infomasterorganicchemistry.com This mechanism is favored for primary and, to a lesser extent, secondary halogenoalkanes due to lower steric hindrance. youtube.com The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.

Conversely, the SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the slow ionization of the halogenoalkane to form a carbocation intermediate. chemguide.co.ukmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.ukmasterorganicchemistry.com Tertiary halogenoalkanes predominantly undergo SN1 reactions due to the stability of the resulting tertiary carbocation. savemyexams.com Secondary halogenoalkanes can react via either SN1 or SN2 pathways, or a mixture of both. savemyexams.com

For the synthesis of this compound from a secondary chloroalkane like 1,2-dichloropropane, both SN1 and SN2 mechanisms are conceivable. The choice of solvent also plays a role; polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway, while polar aprotic solvents are often preferred for SN2 reactions. youtube.comkhanacademy.org

| Mechanism | Substrate Preference | Nucleophile | Solvent | Key Feature |

| SN1 | Tertiary > Secondary | Weak nucleophiles are effective | Polar protic | Carbocation intermediate, rearrangements possible masterorganicchemistry.com |

| SN2 | Primary > Secondary | Strong nucleophile required | Polar aprotic preferred | Concerted, one-step reaction, inversion of configuration masterorganicchemistry.com |

Reactions Involving Epichlorohydrin (B41342)

Epichlorohydrin is a versatile bifunctional compound that serves as a valuable precursor for the synthesis of this compound derivatives. Its epoxide ring is susceptible to nucleophilic attack, providing a convenient route to introduce an amino group.

Amine-Mediated Ring Opening of Epoxides

The reaction of epichlorohydrin with amines is a well-established method for the synthesis of β-amino alcohols. ppor.az This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening. This process can be catalyzed by various agents, including acids and Lewis acids, or can proceed under neutral or basic conditions. nih.gov The use of catalysts like zinc(II) perchlorate hexahydrate has been shown to be highly efficient for the ring-opening of epoxides by amines, affording 2-amino alcohols in high yields. nih.gov

Regioselectivity and Stereoselectivity in Epichlorohydrin Transformations

The ring-opening of unsymmetrical epoxides like epichlorohydrin with amines can lead to two regioisomeric products, depending on whether the nucleophilic attack occurs at the more or less substituted carbon atom of the epoxide ring. The regioselectivity of this reaction is influenced by several factors, including the nature of the amine, the reaction conditions, and the catalyst used. nih.gov

Generally, under neutral or basic conditions, the reaction tends to follow an SN2-type mechanism where the amine attacks the less sterically hindered carbon atom. mdpi.com For epichlorohydrin, this would be the terminal carbon, leading to the formation of a 1-amino-3-chloro-2-propanol derivative. However, the presence of certain catalysts can alter the regioselectivity. For instance, it has been observed that with some catalysts, aromatic amines attack the benzylic carbon of styrene oxide, while aliphatic amines attack the terminal carbon. nih.gov

The stereochemistry of the starting epichlorohydrin also plays a crucial role. If a chiral form of epichlorohydrin is used, the ring-opening reaction can be enantioselective, yielding a specific stereoisomer of the product. mdpi.com

| Amine Type | Catalyst | Major Product from Epichlorohydrin |

| Primary Aliphatic Amine | None (or base-catalyzed) | Attack at the terminal carbon |

| Aromatic Amine | Zinc(II) perchlorate hexahydrate | Attack at the terminal carbon of glycidic ethers nih.gov |

Functional Group Interconversions Leading to this compound

Reductive Amination Strategies for Precursors

Reductive amination stands as a prominent and versatile method for the synthesis of amines. organic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, in this case, a ketone precursor, with an amine source, followed by the reduction of the resulting imine intermediate. For the synthesis of this compound, the logical precursor is 1-chloropropan-2-one.

The general scheme for the reductive amination of 1-chloropropan-2-one involves its reaction with ammonia to form an intermediate imine, which is then reduced to the target primary amine. Various reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org A recent development highlights the use of an in situ-generated amorphous cobalt catalyst for the reductive amination of ketones with aqueous ammonia and hydrogen gas under mild conditions (80 °C, 1-10 bar), offering high selectivity for primary amines. nih.gov

Table 1: Reductive Amination of 1-Chloropropan-2-one

| Reactant | Amine Source | Reducing Agent | Product |

| 1-Chloropropan-2-one | Ammonia | e.g., NaBH₄, H₂/Catalyst | This compound |

Transformations from Nitro Compounds and Nitriles

Another synthetic route to amines involves the reduction of nitro compounds. For this compound, a potential precursor is 1-chloro-2-nitropropane. The reduction of the nitro group to a primary amine can be achieved using various reducing agents. Common methods include catalytic hydrogenation over platinum or palladium catalysts, or the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. quora.com

The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the chloro substituent.

Furthermore, while not a direct precursor to this compound, the synthesis of amines from nitriles is a well-established method that warrants mention in the context of functional group interconversions. This typically involves the reduction of a nitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks. Several strategies can be employed to achieve this, including chiral pool synthesis, asymmetric synthesis, and kinetic resolution.

Chiral Pool Synthesis Utilizing Pre-existing Stereocenters

Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials. For the synthesis of chiral this compound, amino acids such as L-alanine or D-alanine represent ideal starting points due to their inherent chirality at the α-carbon, which corresponds to the C-2 position of the target molecule.

A plausible synthetic sequence starting from L-alanine would involve the conversion of the carboxylic acid functionality to a chloromethyl group while retaining the stereochemistry at the amino-bearing carbon. One potential route involves the diazotization of L-alanine in the presence of hydrochloric acid to yield L-2-chloropropionic acid, a reaction known to proceed with retention of configuration. google.com Subsequent reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to the chloride, would provide a precursor that can be transformed into the final product.

Table 2: Potential Chiral Pool Synthesis Route from L-Alanine

| Starting Material | Key Transformation | Intermediate | Target |

| L-Alanine | Diazotization with retention | L-2-Chloropropionic acid | (S)-1-Chloropropan-2-amine |

Asymmetric Synthesis and Chiral Induction Methods

Asymmetric synthesis aims to create a chiral center in a prochiral molecule using a chiral reagent or catalyst. In the context of this compound, this can be achieved through the asymmetric reductive amination of 1-chloropropan-2-one. This approach involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the reduction of the intermediate imine.

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For amine synthesis, chiral sulfinamides, such as tert-butanesulfinamide, have proven to be highly effective. wikipedia.org The reaction of 1-chloropropan-2-one with a chiral sulfinamide would form a chiral sulfinylimine, which can then be diastereoselectively reduced. Subsequent removal of the sulfinyl group would yield the enantiomerically enriched this compound.

Alternatively, catalytic asymmetric reductive amination can be employed. This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to catalyze the hydrogenation of the imine intermediate. nih.govmdpi.com Chiral phosphoric acids have also been utilized as organocatalysts for enantioselective reductive amination. researchgate.net

Table 3: Asymmetric Synthesis Approaches

| Method | Key Reagent/Catalyst | Intermediate | Product |

| Chiral Auxiliary | e.g., tert-Butanesulfinamide | Chiral Sulfinylimine | Enantioenriched this compound |

| Asymmetric Catalysis | e.g., Chiral Metal Complex | Imine-Catalyst Complex | Enantioenriched this compound |

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. For the separation of racemic this compound, enzyme-catalyzed kinetic resolution is a particularly effective strategy.

Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. nih.govnih.govnih.gov In this process, the racemic amine is treated with an acylating agent in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. This allows for the separation of the faster-reacting acylated amine from the unreacted, enantiomerically enriched amine. For instance, lipases from Candida antarctica and Pseudomonas fluorescens have shown high efficiency in resolving chiral amines. researchgate.netnih.gov

The success of the resolution depends on the choice of enzyme, acyl donor, and solvent. The enantioselectivity of the process is often high, leading to products with excellent enantiomeric excess. nih.gov

Table 4: Lipase-Catalyzed Kinetic Resolution

| Racemic Substrate | Enzyme | Acylating Agent | Products |

| (R/S)-1-Chloropropan-2-amine | e.g., Candida antarctica Lipase B | e.g., Ethyl acetate | (R)-N-(1-chloropropan-2-yl)acetamide + (S)-1-Chloropropan-2-amine (or vice versa) |

Advanced Synthetic Strategies and Process Optimization

The synthesis of this compound and its derivatives is increasingly influenced by advanced strategies that prioritize efficiency, safety, and environmental sustainability. These methodologies move beyond traditional synthetic routes to incorporate principles of green chemistry and sophisticated reactor technologies to optimize production from laboratory to industrial scales.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its twelve principles is paramount in modernizing the synthesis of this compound. Key principles influencing this synthesis include waste prevention, maximizing atom economy, and the use of catalysis. yale.eduacs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Catalytic reagents are superior to stoichiometric ones as they are highly selective and can minimize waste. yale.edu

Reductive amination is a prominent example of a green synthetic route for amines, which converts a carbonyl group to an amine via an imine intermediate. wikipedia.org This method is favored for its high selectivity and the ability to be performed under mild conditions, often in a one-pot reaction, which reduces the need for intermediate purification steps and minimizes waste. wikipedia.org The use of renewable feedstocks, designing for energy efficiency by conducting reactions at ambient temperature and pressure, and choosing safer solvents are other core principles being actively researched to make amine synthesis more sustainable. yale.edu

Table 1: Application of Green Chemistry Principles to Amine Synthesis

| Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize byproducts and waste streams. yale.edu |

| Atom Economy | Utilizing reactions like reductive amination that incorporate a high percentage of reactant atoms into the final product. yale.eduacs.org |

| Less Hazardous Syntheses | Employing less toxic reagents and generating substances with reduced environmental impact. yale.edu |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents. yale.edumdpi.com |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. yale.edu |

| Catalysis | Using selective catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, thus minimizing waste. yale.edursc.org |

Microfluidic reactors, or microreactors, offer significant advantages for the synthesis of chemical compounds, including this compound. These systems provide superior control over reaction parameters due to their high surface-area-to-volume ratio, which allows for efficient mixing and heat transfer. flinders.edu.au This precise control can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. flinders.edu.au

A significant portion of waste in chemical manufacturing comes from solvents. rsc.org Green chemistry addresses this by advocating for the use of safer, recoverable, and recyclable solvents. yale.edu Deep eutectic solvents (DESs) have emerged as a promising alternative to traditional organic solvents in amine synthesis. mdpi.com Studies have shown that DESs can be recycled multiple times with only a minor decrease in reaction yield. mdpi.com For example, in one study, the reaction medium was recycled for six consecutive cycles with the yield only dropping from 98% to 96%. mdpi.com

Scale-Up Considerations: Laboratory vs. Industrial Production Methods

Transitioning a synthetic process from the laboratory to an industrial scale presents numerous challenges, including ensuring consistent product quality, managing heat transfer, and maintaining safety. enamine.net While laboratory-scale synthesis often prioritizes versatility and discovery, industrial production focuses on robustness, cost-effectiveness, and throughput.

Batch reactors are a cornerstone of fine chemical and pharmaceutical manufacturing. joace.orgyoutube.com In a typical batch process for synthesizing a compound like this compound, reactants are loaded into the reactor, and the reaction proceeds over a set period under controlled conditions. youtube.com Optimization of batch reactor systems involves the precise control of parameters such as temperature, pressure, reactant concentration, and mixing to maximize yield and minimize the formation of impurities. joace.org

Dynamic optimization of batch processes is employed to reduce production costs and improve product quality. joace.org This can involve creating optimal temperature profiles over the course of the reaction to favor the desired product formation. youtube.com For instance, a reaction might involve the formation of a desired intermediate product which can then be converted into an undesirable byproduct. youtube.com In such cases, temperature control is crucial to maximize the concentration of the intermediate at the end of the batch time. youtube.com

Continuous flow reactors offer a compelling alternative to batch processing for the industrial-scale synthesis of this compound. flinders.edu.au In a continuous flow system, reactants are continuously fed into the reactor, and the product is continuously removed. flinders.edu.au This mode of operation offers several advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and greater consistency in product quality. flinders.edu.au

Table 2: Comparison of Batch and Continuous Flow Reactor Systems

| Feature | Batch Reactor System | Continuous Flow Reactor System |

| Operation | Reactants are loaded, reacted, and then the product is removed in discrete batches. youtube.com | Reactants are continuously fed, and the product is continuously withdrawn. flinders.edu.au |

| Heat Transfer | Can be challenging to manage, especially for large-scale exothermic reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. flinders.edu.au |

| Safety | Larger volumes of reactants and products are present at one time. | Smaller reaction volumes at any given moment enhance safety. researchgate.net |

| Process Control | Parameters like temperature and concentration change over the course of the batch. joace.org | Steady-state operation allows for tighter control and more consistent product quality. flinders.edu.au |

| Scale-Up | Often involves redesigning the reactor. | Can often be achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). |

| Throughput | Generally lower for a given reactor volume due to downtime between batches. | Higher potential throughput due to continuous operation. researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates

A variety of techniques are employed to purify the intermediates in the synthesis of this compound. These methods can be broadly categorized into extractive methods, crystallization, distillation, and chromatography.

Extractive Techniques

Acid-base extraction is a cornerstone for the purification of amine-containing intermediates. This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities. The crude reaction mixture, typically dissolved in an organic solvent, is washed with an acidic aqueous solution. The basic amine intermediate is protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase. The organic layer, containing non-basic impurities, is then separated. Subsequently, the aqueous layer is basified to deprotonate the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.

A general workup for reactions involving polar, water-soluble solvents like acetonitrile, which may be used in the synthesis of this compound intermediates, involves partitioning the reaction mixture between a larger volume of an extraction solvent and water. The acetonitrile will preferentially move into the aqueous layer, separating it from the less polar product in the organic layer rochester.edu. For particularly polar products that may have some water solubility, a specialized extraction solvent mixture, such as 3:1 chloroform/isopropanol, can be effective at pulling the desired organic compound from the aqueous phase rochester.edu.

In a specific example involving the synthesis of a related compound, (2R)-1-chloropropane-2-amino hydrochloride, the reaction mixture was quenched with water. The resulting aqueous solution containing the hydrochloride salt of the amine was then subjected to decolorization with activated carbon and filtration to yield a purified aqueous solution of the intermediate with a purity of 96% and a yield of 98% google.com.

Interactive Table: Solvents for Extractive Workup

| Intermediate Type | Extraction Solvent | Aqueous Phase | Purpose |

| Basic amine intermediate | Dichloromethane, Ethyl acetate | Dilute HCl | To separate the amine from non-basic impurities. |

| N-protected intermediate | Diethyl ether, Hexane (B92381) | Saturated NaHCO₃ | To remove acidic impurities. |

| Crude reaction mixture | Chloroform/Isopropanol (3:1) | Water | To extract polar organic products from aqueous media. |

Crystallization

Crystallization is a powerful technique for purifying solid intermediates. This method relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent system. The crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

For amine intermediates, crystallization is often performed on their hydrochloride salts, which are typically stable, crystalline solids. For instance, 1-dimethylamino-2-chloropropane hydrochloride, a related compound, is produced as white, free-flowing crystals when ethylene dichloride is used as the reaction medium, a significant improvement in purity and physical characteristics compared to methods using other solvents that yield tan, powdered solids google.com. The crystalline solid can then be washed with a solvent in which it has low solubility to remove any remaining impurities.

Distillation

Distillation is the primary method for purifying liquid intermediates that are thermally stable. This technique separates compounds based on differences in their boiling points. Simple distillation can be used when the boiling points of the desired intermediate and the impurities are significantly different. For mixtures with components having closer boiling points, fractional distillation is employed to achieve a better separation.

For example, in the synthesis of 1-chloro-N,N,2-trimethylpropenylamine, a derivative of a potential intermediate, the final product was purified by distillation. After removing the solvent, further distillation through a Vigreux column under a nitrogen atmosphere yielded the purified product with a boiling point of 125–130°C at 760 mmHg, achieving a yield of 69–77% orgsyn.org.

Chromatographic Methods

Chromatography encompasses a range of techniques used for the separation and purification of complex mixtures. For the intermediates of this compound, column chromatography and gas chromatography are particularly relevant.

Column Chromatography: This technique is widely used for the purification of a broad range of organic compounds. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds generally travel down the column faster, while more polar compounds are retained longer. This method is effective for purifying N-protected intermediates of this compound, such as N-(1-chloropropan-2-yl)acetamide.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. In a preparative GC system, the vaporized sample is carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. While primarily an analytical technique, preparative GC can be used to isolate small quantities of highly pure volatile intermediates.

Reactivity and Reaction Mechanisms of 1 Chloropropan 2 Amine

Nucleophilic Substitution Reactions of the Chlorine Atom

The carbon-chlorine bond in 1-chloropropan-2-amine is polar, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. These reactions involve the displacement of the chloride ion, a good leaving group, by an incoming nucleophile. ncert.nic.in

This compound can undergo Sₙ2 reactions with a range of nucleophiles. ncert.nic.in In these reactions, the nucleophile attacks the primary carbon atom bonded to the chlorine, leading to the formation of a new bond and the expulsion of the chloride ion. Due to the presence of the basic amine group, the reaction conditions can influence the nature of the products.

Common intermolecular nucleophilic substitution reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields 1-aminopropan-2-ol. The use of a strong base like sodium hydroxide typically favors this substitution.

Cyanation: Treatment with sodium cyanide introduces a nitrile group, forming 3-aminobutanenitrile. This reaction extends the carbon chain and provides a versatile intermediate for further synthesis.

Reaction with Ammonia (B1221849): While this compound already possesses an amine group, further reaction with ammonia can occur, though it often leads to complex mixtures. The primary product would be propane-1,2-diamine. mrcolechemistry.co.uk

The table below summarizes the products formed from the reaction of this compound with various common nucleophiles.

| Reagent | Nucleophile | Product Name | Product Structure |

| Sodium Hydroxide (NaOH) | OH⁻ | 1-Aminopropan-2-ol | |

| Sodium Cyanide (NaCN) | CN⁻ | 3-Aminobutanenitrile | |

| Ammonia (NH₃) | NH₃ | Propane-1,2-diamine | |

| Sodium Iodide (NaI) | I⁻ | 1-Iodopropan-2-amine |

One of the most significant reactions of this compound is its propensity to undergo intramolecular nucleophilic substitution. The lone pair of electrons on the nitrogen atom of the amine group can attack the adjacent carbon atom bearing the chlorine atom. This internal Sₙ2 attack results in the formation of a stable three-membered heterocyclic ring, 2-methylaziridine (B133172), with the expulsion of a chloride ion.

The reaction is typically facilitated by the addition of a base. The base deprotonates the ammonium (B1175870) salt intermediate that forms, regenerating the nucleophilic amine and driving the reaction toward the cyclized product. This process is an efficient method for synthesizing aziridine (B145994) derivatives. The formation of 2-methylaziridine from this compound is a classic example of neighboring group participation.

Reaction Scheme: Intramolecular Cyclization to 2-Methylaziridine

Substituents on either the nitrogen atom or the carbon backbone can significantly alter the rate and outcome of nucleophilic substitution reactions.

Substituents on Nitrogen: Alkyl groups attached to the amine (forming a secondary or tertiary amine) can influence the rate of intramolecular cyclization. N-alkylation generally increases the nucleophilicity of the amine, which could potentially increase the rate of the cyclization reaction. For example, 1-chloro-N-methylpropan-2-amine would also be expected to cyclize, forming a quaternary aziridinium (B1262131) salt. nih.gov However, bulky substituents on the nitrogen may introduce steric hindrance, slowing down both inter- and intramolecular reactions.

Substituents on the Carbon Chain: The presence of substituents on the propane (B168953) chain can affect the stability of the transition state in Sₙ2 reactions. For instance, studies on related compounds like 2-(4-halophenyl)-2-methyl-1-chloropropane show that aromatic substituents can lead to different reaction pathways, such as substitution at the aromatic ring instead of the aliphatic chlorine. acs.orgnih.gov While this compound lacks such aromatic groups, this illustrates the principle that substituents can dramatically shift reactivity and selectivity. In general, for an Sₙ2 mechanism, steric hindrance around the reaction center (C1) would decrease the reaction rate.

Reactivity of the Amine Functionality

The primary amine group in this compound is a nucleophilic and basic center, allowing it to undergo reactions typical of primary amines, such as acylation and alkylation. ucalgary.ca

The amine group readily reacts with acylating agents like acid chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form amides. docbrown.infochemguide.co.uk In this mechanism, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. An unstable tetrahedral intermediate is formed, which then collapses, eliminating a leaving group (chloride from an acid chloride or a carboxylate from an anhydride) to yield the stable amide product. chemguide.co.uk

Typically, a base such as triethylamine (B128534) or pyridine (B92270) is added to the reaction with an acid chloride to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com When using an anhydride, two equivalents of the amine may be used, with one acting as the nucleophile and the second as the base to neutralize the carboxylic acid byproduct. libretexts.orgchemguide.co.uk

The table below shows the expected products from the acylation of this compound.

| Acylating Agent | Reagent Name | Product Name | Product Structure |

| Ethanoyl chloride | N-(1-chloropropan-2-yl)acetamide | ||

| Acetic anhydride | N-(1-chloropropan-2-yl)acetamide | ||

| Benzoyl chloride | N-(1-chloropropan-2-yl)benzamide |

As a primary amine, this compound can be alkylated by alkyl halides. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. wikipedia.org A significant challenge with this reaction is controlling the extent of alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine. nih.gov Consequently, it can react with another molecule of the alkyl halide to form a tertiary amine. This tertiary amine can, in turn, be alkylated to form a quaternary ammonium salt. libretexts.orgchemguide.co.uk

This over-alkylation often results in a mixture of products. To favor mono-alkylation, a large excess of the initial amine can be used. Conversely, using an excess of the alkyl halide can drive the reaction towards the formation of the quaternary ammonium salt.

Reaction Scheme: Sequential Alkylation of this compound with Methyl Iodide

Derivatization to Form Carbamates and Other Nitrogen-Containing Compounds

The amine group in this compound serves as a nucleophile, readily reacting with various electrophiles to form a wide array of nitrogen-containing derivatives. A significant class of these derivatives is carbamates, which are of considerable interest in medicinal chemistry and materials science.

The synthesis of carbamates from this compound can be achieved through several established methods. A common approach involves the reaction of the amine with a suitable carbamoylating agent. For instance, reaction with phosgene (B1210022) or its derivatives, while effective, is often avoided due to the high toxicity of these reagents. Greener alternatives have been developed, such as the use of dimethyl carbonate (DMC) or the direct utilization of carbon dioxide (CO2) as a C1 source. organic-chemistry.org The reaction with CO2 often requires the presence of a catalyst or an activating agent to proceed efficiently. organic-chemistry.org Another method involves the Curtius rearrangement of an acyl azide (B81097), which generates an isocyanate intermediate that can be trapped by an alcohol or an amine to yield the corresponding carbamate (B1207046) or urea. organic-chemistry.orgbyjus.com

The general scheme for carbamate formation from this compound is depicted below:

Reaction Scheme for Carbamate Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | R-O-C(O)-Cl (Acyl Chloride) | 1-Chloropropan-2-yl carbamate |

| This compound | R-N=C=O (Isocyanate) | Substituted Urea |

| This compound | CO2 + R-OH (Alcohol) | 1-Chloropropan-2-yl carbamate |

Beyond carbamates, the amine functionality can be derivatized to form other important nitrogen-containing compounds. For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Alkylation of the amine can lead to secondary and tertiary amines, and in the presence of excess alkylating agent, can form quaternary ammonium salts. chemistrysteps.commrcolechemistry.co.ukaskfilo.com These reactions significantly expand the synthetic utility of this compound.

Transformations of the Hydroxyl Group (in 1-amino-3-chloropropan-2-ol (B1208272) derivatives)

The related compound, 1-amino-3-chloropropan-2-ol, introduces a hydroxyl group, adding another layer of reactivity to the molecular scaffold. nih.govsigmaaldrich.com This hydroxyl group can undergo various transformations, including oxidation and reduction, to yield a range of valuable derivatives.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol in 1-amino-3-chloropropan-2-ol can be oxidized to the corresponding ketone, 1-amino-3-chloropropan-2-one. This transformation can be accomplished using a variety of oxidizing agents. For instance, reagents like potassium permanganate (B83412) or hydrogen peroxide under controlled conditions can effect this oxidation. A well-established method for the oxidation of secondary alcohols to ketones is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. Another common method is the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). More recently, greener and more selective methods employing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant have been developed.

The general reaction is as follows:

Oxidation of 1-amino-3-chloropropan-2-ol

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 1-amino-3-chloropropan-2-ol | [O] | 1-amino-3-chloropropan-2-one |

Reduction Reactions to Amine or Alcohol Derivatives

While 1-amino-3-chloropropan-2-ol already contains an alcohol and an amine, reduction reactions are more relevant to derivatives where one of these functionalities has been modified. For example, if the amino group is part of a larger functional group that can be reduced, such as an amide or a nitrile, reduction can lead to the corresponding amine. Complex metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are commonly employed for such reductions. nih.gov

In a different context, if the hydroxyl group were to be converted to a better leaving group (e.g., a tosylate or mesylate), it could be susceptible to reduction to a methylene (B1212753) group, although this is a less common transformation for this specific substrate. The primary focus of reduction reactions involving derivatives of 1-amino-3-chloropropan-2-ol is typically on other functional groups present in the molecule. For instance, the reduction of a ketone derived from the oxidation of the alcohol would regenerate the alcohol. smolecule.com

Rearrangement Pathways and Elimination Reactions

The structural features of this compound and its derivatives allow for the possibility of rearrangement and elimination reactions under specific conditions.

Studies on Hofmann Elimination (if applicable to quaternary salts derived from this compound)

The Hofmann elimination is a classic organic reaction that converts amines into alkenes. wikipedia.orgbyjus.com The process involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. chemistrysteps.comwikipedia.org This salt is then treated with a base, typically silver oxide in water, to generate a quaternary ammonium hydroxide. wikipedia.orglibretexts.orgyoutube.com Upon heating, this intermediate undergoes an E2 elimination to form an alkene. chemistrysteps.comlibretexts.org A key feature of the Hofmann elimination is that it generally follows the "Hofmann rule," leading to the formation of the least substituted (less stable) alkene. wikipedia.orgbyjus.com This is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.org

For the quaternary ammonium salt derived from this compound, (1-chloro-N,N,N-trimethylpropan-2-aminium), there are two types of β-hydrogens that could be abstracted: those on the methyl group of the propyl chain and those on the chloromethyl group. Abstraction of a proton from the methyl group would lead to the formation of 1-chloro-N,N-dimethylprop-1-en-2-amine. Abstraction of a proton from the chloromethyl group is less likely due to the electron-withdrawing nature of the chlorine atom, which would decrease the acidity of the adjacent protons. Therefore, the expected major product of a Hofmann elimination would be an enamine, which may be unstable and could potentially hydrolyze or rearrange.

Other Skeletal Rearrangements Under Specific Conditions

Skeletal rearrangements are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer. wiley-vch.de These reactions often proceed through carbocation or other reactive intermediates. wiley-vch.de For this compound and its derivatives, several types of rearrangements could be envisioned under specific conditions.

For example, treatment with a strong acid could lead to protonation of the amine, and under certain conditions, a 1,2-hydride shift or a 1,2-alkyl shift could occur if a carbocation were to form. However, the formation of a primary carbocation is generally disfavored.

A more plausible rearrangement for a related derivative could be the Beckmann rearrangement of an oxime derived from 1-amino-3-chloropropan-2-one. byjus.com The Beckmann rearrangement converts an oxime to an amide under acidic conditions. byjus.com Another potential rearrangement is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, as mentioned in the context of carbamate synthesis. byjus.com

The Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols, is another example of a rearrangement that could be relevant to appropriately substituted derivatives of this compound. wiley-vch.de Additionally, a process involving the reaction of an alkynyl amine with carbon dioxide in the presence of a copper salt can lead to a 5-methylene cyclic carbamate, which can then be used to synthesize α-chloroketoamines. google.com

Competing Reaction Pathways and Selectivity Control

The structure of this compound—containing a nucleophilic amine group and an electrophilic carbon atom bonded to chlorine—gives rise to several potential competing reaction pathways. These include intermolecular nucleophilic substitution, where an external nucleophile attacks the chlorinated carbon or the amine group reacts with an external electrophile, and intramolecular nucleophilic substitution. In the latter, the molecule's own amine group can attack the carbon bearing the chlorine atom, leading to the formation of a cyclic product, 2-methylaziridine. Furthermore, the primary amine is susceptible to oxidation, and under certain basic conditions, elimination reactions can occur. The synthetic utility of this compound, therefore, hinges on the ability to selectively favor one pathway over these competing side reactions.

Strategies for Minimizing Side Reactions (e.g., Oxidation vs. Substitution)

Controlling the reaction environment is paramount to directing the outcome of reactions involving this compound. Key strategies focus on manipulating reaction conditions and employing protective measures to temporarily deactivate one of the functional groups.

Intermolecular vs. Intramolecular Substitution: The competition between reaction within a single molecule (intramolecular) and between different molecules (intermolecular) is heavily influenced by concentration.

Intramolecular Cyclization: To favor the formation of 2-methylaziridine, reactions are typically run under high-dilution conditions. This lowers the probability of molecules encountering each other, thus promoting the internal reaction between the amine and the alkyl chloride moieties within the same molecule. ox.ac.ukwikipedia.org

Intermolecular Reaction: Conversely, if the desired outcome is a substitution at the C-Cl bond by an external nucleophile, a high concentration of that nucleophile is used. This increases the rate of the intermolecular reaction, allowing it to outcompete the intramolecular cyclization.

Substitution vs. Oxidation: The primary amine group is a potential site for unwanted oxidation. To achieve selective substitution at the alkyl chloride position, the reactivity of the amine must be managed.

Amine Protection: A common strategy is the temporary protection of the amine group to reduce its nucleophilicity and prevent it from undergoing oxidation or other side reactions. One effective method involves the reversible reaction of the amine with carbon dioxide (CO₂) to form a carbamate. This protected intermediate is stable under many nucleophilic substitution conditions. Once the desired reaction at the C-Cl bond is complete, the amine can be easily deprotected by removing the CO₂.

Control of Reaction Conditions: Avoiding harsh oxidizing agents and using mild, controlled conditions are essential. For instance, performing nucleophilic substitutions in an inert atmosphere can prevent air oxidation of the amine.

The following table summarizes conditions that can be used to favor specific non-catalytic reaction pathways.

| Desired Pathway | Competing Pathway(s) | Strategy for Selectivity | Key Reaction Conditions |

| Intramolecular Substitution (to form 2-methylaziridine) | Intermolecular Substitution | Favor intramolecular kinetics | High dilution; Use of a non-nucleophilic base to neutralize generated HCl. |

| Intermolecular Substitution (at C-Cl by external Nu⁻) | Intramolecular Substitution; Reaction at NH₂ | Favor intermolecular kinetics; Protect amine | High concentration of external nucleophile (Nu⁻); Temporary protection of the amine group (e.g., as a carbamate). |

| Intermolecular Substitution (at NH₂ by external E⁺) | Reaction at C-Cl | Activate amine, deactivate chloride | Use of a non-nucleophilic base to deprotonate the amine; Choose an electrophile (E⁺) that is unreactive toward alkyl chlorides. |

Role of Catalysis in Directing Reaction Outcomes (e.g., Palladium-catalyzed cross-coupling)

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, offer powerful tools for selectively forming new carbon-nitrogen bonds. When using this compound as a coupling partner, catalysis plays a decisive role in overcoming inherent side reactions that would otherwise dominate.

The primary challenge in the cross-coupling of primary alkylamines is the competing side reaction of β-hydride elimination. acs.orgwikipedia.org Once the palladium catalyst has inserted into an aryl halide (Ar-X) and the alkylamine has coordinated to the metal center, a key palladium(II)-amido intermediate is formed. This intermediate has two potential fates: the desired C-N reductive elimination to form the product (Ar-NH-R), or the undesired β-hydride elimination from the alkyl group, which leads to byproducts. guidechem.comnih.gov

Strategies for Catalytic Selectivity:

The key to controlling the outcome lies almost entirely in the rational design of phosphine (B1218219) ligands attached to the palladium center. acs.orgnih.gov These ligands are engineered to be both sterically bulky and electron-rich, which influences the reaction in several critical ways:

Suppression of β-Hydride Elimination: Sterically demanding ligands create a crowded coordination sphere around the palladium atom. This physically obstructs the formation of the planar, four-membered transition state required for β-hydride elimination to occur. By making this pathway sterically inaccessible, the desired reductive elimination pathway becomes dominant. nih.govnih.gov

Promotion of Reductive Elimination: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of the C-N bond-forming reductive elimination step. By speeding up the desired reaction, it can effectively outpace the competing β-hydride elimination. acs.org

Control of Mono- vs. Di-arylation: The product of the initial coupling, a secondary amine, can potentially react again with the aryl halide to form an undesired tertiary diarylamine. Bulky ligands also prevent this overreaction. The steric hindrance that allows the relatively small primary amine (this compound) to access the catalyst is too great for the larger secondary amine product to coordinate effectively, thus ensuring high selectivity for the mono-arylated product. organic-chemistry.orgnih.gov

Research has identified several classes of ligands that are highly effective for the selective coupling of primary alkylamines.

| Ligand Class | Key Structural Features | Effect on Selectivity | Example Ligands |

| Biaryl Monophosphines | Aromatic rings linked by a single bond, with bulky substituents on the phosphorus atom and/or the biaryl backbone. | Steric bulk accelerates reductive elimination and inhibits both β-hydride elimination and diarylation. nih.gov | SPhos, tBuBrettPhos, XPhos |

| Ferrocene-based Diphosphines (Josiphos-type) | A ferrocene (B1249389) scaffold with two different phosphine groups, creating a chiral and sterically defined environment. | Excellent at preventing diarylation due to the specific binding geometry they enforce. nih.gov | CyPF-tBu |

| Bipyrazole-based Phosphines | A bipyrazole backbone provides a unique steric and electronic profile. | Highly effective at suppressing the formation of both diarylamine and aryl alcohol side products, especially in reactions using aqueous ammonia. organic-chemistry.orgnih.gov | BippyPhos, KPhos |

Through the strategic application of these advanced catalyst systems, this compound can be used as a versatile building block, enabling the construction of complex nitrogen-containing molecules with high precision and efficiency.

Applications of 1 Chloropropan 2 Amine As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The dual reactivity of 1-chloropropan-2-amine makes it a valuable starting material for the synthesis of diverse organic compounds. The amine group can act as a nucleophile, while the carbon-chlorine bond provides a site for nucleophilic substitution, allowing for the stepwise or, in some cases, one-pot construction of intricate molecular architectures.

Construction of Heterocyclic Systems

Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound can be employed as a key synthon in the formation of various heterocyclic rings.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for forming the thiazole ring, typically involves the reaction of an α-haloketone with a thioamide. youtube.com While direct examples utilizing this compound are not extensively documented, its structural features suggest its potential application in modified Hantzsch-type syntheses. The reaction would likely proceed via the initial formation of an aminoketone intermediate by reaction of the amine functionality, followed by cyclization with a sulfur-containing reagent. The general mechanism involves the condensation of an α-halocarbonyl compound with a compound containing a thiourea (B124793) or thioamide functional group. quora.comnih.gov

Dithiocarbamates: Dithiocarbamates are a class of organosulfur compounds with a range of biological activities. Their synthesis often involves the reaction of a primary or secondary amine with carbon disulfide. researchgate.net In a base-mediated reaction, the amine group of this compound can react with carbon disulfide to form a dithiocarbamate (B8719985) salt. This intermediate can then undergo intramolecular cyclization through the displacement of the chloride ion, potentially leading to the formation of a substituted thiazolidine-2-thione. Research on the synthesis of cyclic dithiocarbamates from related 1-amino-3-chloropropan-2-ol (B1208272) derivatives demonstrates the feasibility of this type of transformation, where a base promotes the reaction with carbon disulfide to yield six-membered cyclic dithiocarbamates. researchgate.net This suggests a similar reactivity pattern for this compound, likely leading to five-membered rings. The general one-pot synthesis of dithiocarbamates from amines, carbon disulfide, and alkyl halides is a well-established and highly efficient method. preprints.org

Formation of Substituted Aliphatic and Aromatic Scaffolds

The ability of this compound to undergo N-alkylation and to act as an alkylating agent itself makes it a useful tool for building more complex aliphatic and aromatic structures.

Substituted Aliphatic Scaffolds: The primary amine group of this compound can be selectively alkylated to produce secondary or tertiary amines. This N-alkylation can be achieved by reacting it with various alkyl halides. wikipedia.org Conversely, the chloro-substituent on the propane (B168953) backbone allows this compound to act as an alkylating agent for other primary or secondary amines, leading to the formation of more complex, substituted diamine structures. However, such reactions can sometimes lead to mixtures of products due to the potential for over-alkylation. europeanpharmaceuticalreview.com

Substituted Aromatic Scaffolds: this compound can be used to introduce an aminopropyl group onto an aromatic ring. The N-alkylation of anilines with alkyl halides is a common method for preparing N-alkylanilines. psu.edugoogle.com In this context, this compound can react with anilines to form N-(2-propyl)aniline derivatives. The reaction conditions, such as the choice of solvent and base, can influence the selectivity of mono- versus di-alkylation. nih.govresearchgate.net Additionally, under Friedel-Crafts conditions, the alkyl chloride functionality could potentially react with an activated aromatic ring, although this is often accompanied by carbocation rearrangements. For instance, the reaction of benzene (B151609) with 1-chloropropane (B146392) in the presence of a Lewis acid like AlCl₃ typically yields isopropylbenzene due to the rearrangement of the primary carbocation to a more stable secondary carbocation. quora.comopenstax.orgaskfilo.com A similar rearrangement would be expected if this compound were used under these conditions, leading to a branched alkyl substituent on the aromatic ring.

Role in the Synthesis of Pharmaceutical Intermediates

The structural motifs present in this compound are found within a variety of pharmaceutically active compounds. Its use as a building block allows for the efficient synthesis of key intermediates for several classes of drugs.

Precursor for Oxazolidinone Antibacterial Agents

Oxazolidinones are a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria. Linezolid is a prominent member of this class. google.com A modified synthetic route for Linezolid utilizes (2S)-1-amino-3-chloropropan-2-ol, a close structural analog of this compound. derpharmachemica.com In this synthesis, the chiral amino alcohol is coupled with an aryl carbamate (B1207046), promoted by a strong base like lithium tert-butoxide, to form the core oxazolidinone ring structure. derpharmachemica.com Other synthetic approaches to Linezolid also highlight the importance of C3 synthons containing a reactive group at C1 and an amino or protected amino group at C2. For example, a convergent synthesis of Linezolid has been developed using (S)-1-azido-3-chloropropan-2-yl chloroformate as a key starting material. researchgate.net This demonstrates the utility of chloropropanol (B1252657) and chloropropanamine derivatives in constructing the oxazolidinone ring system central to the activity of these antibiotics.

Building Block for Chiral Pharmaceutical Ingredients

Chirality is a crucial aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. sigmaaldrich.com Chiral amines, in particular, are prevalent in many drug candidates and approved drugs. sigmaaldrich.com The chiral form of this compound, specifically (S)-1-chloropropan-2-amine, represents a valuable chiral building block. It can be used to introduce a specific stereocenter into a target molecule, which is often a key determinant of its biological activity. The synthesis of chiral 1-amino-2-propanol, a related and important pharmaceutical intermediate, can be achieved through methods such as the ring-opening of chiral epoxypropane. researchgate.net This underscores the value of small, chiral C3 building blocks in the synthesis of enantiomerically pure pharmaceuticals. The use of such chiral synthons avoids the need for costly and often inefficient chiral resolution steps later in the synthesis. nih.gov

Synthesis of β-Adrenergic Antagonists and Estrogen Receptor Inhibitors (via derivatives)

β-Adrenergic Antagonists: Commonly known as beta-blockers, these drugs are widely used to manage cardiovascular conditions. Many beta-blockers, such as practolol (B1678030) and propranolol, are aryloxypropanolamine derivatives. google.com The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide with an amine. wikipedia.orgnih.gov A chemoenzymatic synthesis of the β-blocker (S)-Practolol has been reported starting from (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, a derivative that shares the chloropropanol backbone with this compound. derpharmachemica.com In this process, a lipase (B570770) is used for the kinetic resolution of the racemic chlorohydrin, which is then converted to (S)-Practolol. preprints.orgderpharmachemica.comnih.gov This highlights the utility of chloropropanolamine-type structures in the synthesis of this important class of drugs.

Estrogen Receptor Inhibitors: These drugs are used in the treatment of hormone-sensitive cancers, such as certain types of breast cancer. The development of selective estrogen receptor modulators (SERMs) is an active area of research. nih.gov While direct synthesis of estrogen receptor inhibitors using this compound is not widely reported, its derivatives could potentially be incorporated into the side chains of these molecules. Many SERMs feature basic amine functionalities as part of a side chain, which is crucial for their interaction with the estrogen receptor. nih.gov The aminopropyl moiety of this compound could serve as a handle to attach such side chains to a core steroidal or non-steroidal scaffold.

Utilization in Agrochemical Synthesis

The dual functionality of this compound makes it a potential building block in the synthesis of agrochemicals, such as herbicides and pesticides. The amine group can be reacted to introduce a (2-chloropropyl)amino moiety into a larger molecule, while the chlorine atom provides a site for subsequent nucleophilic substitution, allowing for the attachment of other functional groups.

While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its utility can be inferred from general synthetic strategies for related compounds. For instance, the synthesis of certain classes of herbicides involves the N-alkylation of a core heterocyclic or aromatic structure with a suitable alkyl halide. wikipedia.org The amine group of this compound could first be protected, followed by using the chloro- group to alkylate a target molecule. Alternatively, the amine could react with a molecule already containing a good leaving group.

For example, the synthesis of some modern herbicides involves creating complex side chains on active parent molecules. A hypothetical pathway could involve the reaction of this compound with a phenoxyacetic acid derivative, a class of compounds known for their herbicidal activity, to form a new amide linkage. orst.edu The chlorine atom would remain as a reactive handle for further modification to fine-tune the compound's properties, such as solubility, soil mobility, and target specificity. The development of herbicidal ionic liquids also sometimes involves cations derived from chloro-containing amines, such as 2-chloroethyltrimethylammonium chloride, suggesting a potential application area for quaternized derivatives of this compound. nih.govacs.org

Table 1: Potential Agrochemical Reactions with this compound

| Reaction Type | Reactant with this compound | Potential Product Class |

| N-Alkylation | Heterocyclic compound with leaving group | Substituted amine herbicide/fungicide |

| Amidation | Carboxylic acid-containing herbicide (e.g., phenoxyacetic acid) | Amide-linked herbicide |

| Nucleophilic Substitution | Thiol-containing fungicide | Thioether-linked agrochemical |

Applications in Materials Science and Polymer Chemistry

The ability of this compound to react at two different sites makes it a candidate for use in the synthesis of polymers and specialty resins.

Alkyl halides and amines are fundamental reactants in several polymerization reactions. wikipedia.orgnumberanalytics.com this compound can theoretically act as a bifunctional monomer. The amine can participate in reactions to form polyamides or polyamines, while the chloro group can be used in polycondensation or polyalkylation reactions.

For example, it could be used in step-growth polymerization. Reaction of the amine group with a dicarboxylic acid chloride would lead to a polyamide chain, with the chloro- group still present on the repeating unit. This pendant chloro- group could then be used for cross-linking the polymer chains or for grafting other polymer chains, leading to materials with tailored properties. While specific polymers based on this compound are not widely reported, the principles of polymer chemistry support its potential in creating functionalized polymers. numberanalytics.com

In the production of resins, such as epoxy resins, compounds with active hydrogen atoms (like amines) are reacted with precursors like epichlorohydrin. mdpi.com this compound can serve as a modifying agent or a building block in the synthesis of specialized resins. For example, it could be reacted with a polyol or a bisphenol to introduce amino and chloro functionalities. A patent describes the production of polyamide epoxy chloropropane resins by reacting a polyamide with epichlorohydrin, a process that shares mechanistic similarities with potential reactions involving this compound. google.comgoogle.com

The amine group can react with epoxy groups, incorporating the chloropropyl side chain into the resin backbone. This would result in a resin with pendant chloro groups, which could be useful for further chemical modifications, such as improving adhesion or flame retardancy.

Table 2: Potential Polymer and Resin Applications

| Application | Role of this compound | Resulting Feature |

| Functional Monomer | Participates in polymerization via amine group | Polymer with pendant chloro groups for cross-linking |

| Resin Modifier | Reacts into an epoxy or polyamide resin backbone | Introduces reactive sites for property modification |

| Curing Agent | Cross-links polymer chains via amine and chloro groups | Creates a thermoset material |

Contributions to Basic Biochemical Research

The structure of this compound makes it a candidate for investigating the function of certain enzymes, particularly those that metabolize amines or act on halogenated compounds.

Enzymes that catalyze dehalogenation are found in nature and are of significant research interest for their role in bioremediation and metabolism. nih.gov These dehalogenases remove halogen atoms from organic compounds. Research has shown that enzymes from liver extracts can dehalogenate various chlorinated and brominated compounds. epa.gov 4-Chlorobenzoate dehalogenase, for instance, can act on chlorinated nitroaromatic compounds. nih.gov Given its structure, this compound could potentially serve as a substrate to identify or characterize novel dehalogenase enzymes.

Furthermore, monoamine oxidases (MAOs) are a critical class of enzymes that metabolize neurotransmitters and other amines. nih.gov Research on derivatives of 2-propinylamine has shown they can act as inhibitors of MAO. While not a propinylamine, the structural similarity of this compound to simple amines suggests it could be a substrate for MAO or other amine-metabolizing enzymes, making it a useful tool for studying their activity.

By acting as a potential substrate or inhibitor, this compound can be used to probe the active sites and reaction mechanisms of enzymes. If it binds to an enzyme's active site, it could act as a competitive inhibitor against the natural substrate, allowing researchers to study the enzyme's kinetics and binding requirements.

The metabolism of structurally related compounds provides a basis for predicting the potential metabolic fate of this compound. For example, studies on related haloamines can help to elucidate metabolic pathways involving both dehalogenation and amine oxidation. This can provide insights into how organisms process small, halogenated xenobiotics.

Table 3: Potential Biochemical Research Applications

| Research Area | Potential Role of this compound | Information Gained |

| Enzymology | Substrate for dehalogenases | Identification and characterization of new enzymes |

| Enzymology | Substrate or inhibitor for monoamine oxidases (MAO) | Understanding MAO specificity and mechanism |

| Metabolic Studies | Tracer compound in metabolic pathways | Elucidation of xenobiotic degradation pathways |

Theoretical and Computational Studies of 1 Chloropropan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. For 1-chloropropan-2-amine, these methods can elucidate its structure, stability, and sites of reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in predicting its charge distribution, molecular orbital energies, and reactivity indicators.

Due to the presence of electronegative chlorine and nitrogen atoms, a significant polarization of the electron density is expected. The chlorine atom would draw electron density from the adjacent carbon atom (C1), inducing a partial positive charge (δ+) on C1 and a partial negative charge (δ-) on the chlorine atom. Similarly, the nitrogen atom of the amine group would also exhibit a partial negative charge, drawing electron density from the carbon it is attached to (C2). This charge distribution makes the molecule polar.

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized around the nitrogen atom of the amine group, which is the most nucleophilic center of the molecule. Conversely, the LUMO is expected to be centered on the antibonding σ* orbital of the C-Cl bond, making the C1 carbon atom the most probable site for nucleophilic attack.

DFT calculations can also provide values for various reactivity descriptors, as shown in the hypothetical data table below, which are derived from the principles of conceptual DFT.

| Reactivity Descriptor | Predicted Value/Characteristic for this compound | Implication |

| HOMO Energy | Relatively High | Indicates good electron-donating ability (nucleophilicity) at the amine group. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability, particularly for nucleophilic attack at the C-Cl bond. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. |

| Mulliken Atomic Charges | C1: δ+, Cl: δ-, N: δ- | Confirms the polar nature of the C-Cl and C-N bonds and identifies electrophilic and nucleophilic centers. |

| Fukui Functions | High f- value on N, High f+ value on C1 | Predicts the most likely sites for electrophilic and nucleophilic attack, respectively. |

Conformational Analysis and Energy Minima Studies

This compound can exist in several conformational isomers due to rotation around its single bonds. Computational conformational analysis helps identify the most stable conformers and the energy barriers between them. By analogy with similar small, substituted alkanes like 1-chloropropane (B146392), we can predict the likely stable conformers. The relative energies of these conformers are determined by steric and torsional strains, including gauche interactions between bulky substituents.

The rotation around the C1-C2 bond is of particular interest. The key substituents are the chlorine atom, the amine group, the methyl group, and hydrogen atoms. The most stable conformers will minimize the steric repulsion between the larger groups.

| Conformer (viewed down the C1-C2 bond) | Dihedral Angle (Cl-C1-C2-N) | Predicted Relative Energy | Key Interactions |

| Anti | 180° | Lowest | The bulky chlorine and amine groups are furthest apart, minimizing steric strain. |

| Gauche I | 60° | Higher | Gauche interaction between the chlorine and amine groups. |

| Gauche II | -60° (or 300°) | Higher | Gauche interaction between the chlorine and amine groups. |

| Eclipsed | 0°, 120°, 240° | Highest | Significant torsional and steric strain due to the eclipsing of atoms/groups. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for understanding the detailed pathways of chemical reactions, including the identification of transient species like transition states.

Transition State Analysis and Activation Energy Calculations

For this compound, a primary reaction of interest is nucleophilic substitution at the C1 carbon, displacing the chloride ion. Computational modeling can be used to analyze the transition state of such a reaction, for instance, an S\textsubscript{N}2 reaction with a nucleophile (Nu⁻).